- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)

95652-77-0 structure
商品名:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
CAS番号:95652-77-0
MF:C8H8ClNO3
メガワット:201.607021331787
MDL:MFCD08275100
CID:799671
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- インチ: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- InChIKey: WDMMBHZPESWUCL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(Cl)=NC(OC)=CC=1)OC
計算された属性
- せいみつぶんしりょう: 201.019271g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 201.019271g/mol
- 単一同位体質量: 201.019271g/mol
- 水素結合トポロジー分子極性表面積: 48.4Ų
- 重原子数: 13
- 複雑さ: 188
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 67-69°
- PSA: 48.42000
- LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate セキュリティ情報
- 危険レベル:IRRITANT
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96761-250MG |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 250MG |
¥ 105.00 | 2023-04-12 | |
abcr | AB269015-5 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 5g |
€359.20 | 2023-06-22 | |
Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$418 | 2022-06-09 | |
Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
TRC | M623903-1g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 1g |
$ 200.00 | 2022-06-03 | ||
Apollo Scientific | OR43596-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
£54.00 | 2025-02-20 | |
TRC | M623903-5g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 5g |
$1074.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 1g |
2291.0CNY | 2021-07-06 | |
eNovation Chemicals LLC | D547482-1g |
Methyl 2-chloro-6-Methoxynicotinate |
95652-77-0 | 97% | 1g |
$160 | 2024-05-24 | |
abcr | AB269015-10 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 10g |
€570.00 | 2023-06-22 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
リファレンス
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
リファレンス
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
リファレンス
- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
リファレンス
- Structure-Guided Optimization of HIV Integrase Strand Transfer InhibitorsJournal of Medicinal Chemistry, 2017, 60(17), 7315-7332,
合成方法 6
はんのうじょうけん
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
リファレンス
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
リファレンス
- From 2,6-dichloronicotinic acid to thiopeptide coresEuropean Journal of Organic Chemistry, 2013, 2013(28), 6404-6419,
合成方法 8
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
リファレンス
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologiesSynlett, 2011, (2), 203-206,
合成方法 10
はんのうじょうけん
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
リファレンス
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
リファレンス
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
リファレンス
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic ActivityJournal of Medicinal Chemistry, 2003, 46(5), 702-715,
合成方法 13
はんのうじょうけん
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
リファレンス
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
リファレンス
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
リファレンス
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
リファレンス
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
リファレンス
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
合成方法 18
はんのうじょうけん
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
リファレンス
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
リファレンス
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
1.1 1 h, reflux; 12 h, rt
リファレンス
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- Methyl 2,6-dichloronicotinate
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate) 関連製品
- 65873-72-5(6-methoxypyridine-3-carbaldehyde)
- 18617-50-0(Ethyl 6-hydroxynicotinate)
- 14178-18-8(2-(Phenylmethoxy)-3-pyridinecarboxylic acid)
- 16498-81-0(2-methoxypyridine-3-carboxylic acid)
- 26218-80-4(methyl 6-methoxypyridine-3-carboxylate)
- 66572-55-2(6-methoxypyridine-3-carboxylic acid)
- 67383-31-7(2-Hydroxy-nicotinic Acid Methyl Ester)
- 5006-66-6(6-oxo-1,6-dihydropyridine-3-carboxylic acid)
- 16727-43-8(2,6-Dimethoxypyridine-3-carboxylic acid)
- 66171-50-4(methyl 6-oxo-1,6-dihydropyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

清らかである:99%
はかる:25g
価格 ($):353.0